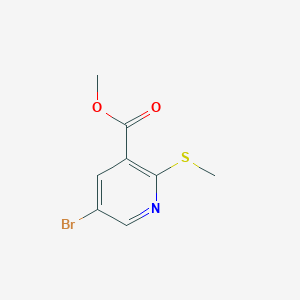

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c1-12-8(11)6-3-5(9)4-10-7(6)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKOQOWUJKHKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223792 | |

| Record name | Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220422-12-7 | |

| Record name | Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220422-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Bromo-2-methylpyridine Intermediate

A crucial intermediate is 5-bromo-2-methylpyridine, which can be prepared industrially with high yield and purity via a three-step process:

| Step | Reaction Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Condensation of diethyl malonate salts with 5-nitro-2-chloropyridine, followed by acidic decarboxylation to form 5-nitro-2-methylpyridine | Sodium or sodium hydride as base, 90-120 °C, acidic reflux | High yield (~94%) of 5-nitro-2-methylpyridine |

| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, 15-40 °C | Efficient reduction with minimal by-products |

| 3 | Diazotization and bromination of 5-amino-2-methylpyridine to 5-bromo-2-methylpyridine | Bromine and sodium nitrite in acidic aqueous medium, 0 to -10 °C | High yield, mild conditions, scalable for industrial production |

This method is notable for mild conditions, good catalytic efficiency, simple work-up, and high overall yield, making it suitable for industrial scale synthesis.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (methylthio) group at the 2-position is introduced typically by nucleophilic substitution of a 2-halopyridine precursor with methyl mercaptan (methanethiol):

| Step | Reaction Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of 5-bromo-2-chloropyridine with methyl mercaptan | N,N-Dimethylformamide (DMF) solvent, 50 °C, 3 hours | Monitored by TLC; purified by column chromatography; yield ~75% |

This reaction proceeds via nucleophilic aromatic substitution where the chlorine at the 2-position is replaced by the methylthio group, yielding 5-bromo-2-(methylsulfanyl)pyridine.

Installation of the Methyl Ester Group at the 3-Position

The methyl ester at the 3-position can be introduced by esterification of the corresponding carboxylic acid or via condensation reactions involving pyridine-3-carboxylate derivatives. One approach involves:

- Reaction of 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylic acid with methanol under acidic or catalytic conditions to yield the methyl ester.

Alternatively, ethyl or methyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate derivatives have been synthesized via condensation of the pyridine core with active methylene compounds in refluxing acetic acid and ammonium acetate, followed by esterification. While this example involves a benzofuran substituent, similar chemistry applies to methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate.

Summary Table of Preparation Steps

| Step Number | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Nitro-2-methylpyridine | Diethyl malonate salts, 5-nitro-2-chloropyridine | 90-120 °C, acidic reflux | ~94 | High purity, industrial scale |

| 2 | 5-Amino-2-methylpyridine | Pd/C, H2 | 15-40 °C | High | Mild, selective hydrogenation |

| 3 | 5-Bromo-2-methylpyridine | Bromine, sodium nitrite | 0 to -10 °C | High | Diazotization and bromination |

| 4 | 5-Bromo-2-(methylsulfanyl)pyridine | Methyl mercaptan, DMF | 50 °C, 3 h | ~75 | Nucleophilic aromatic substitution |

| 5 | This compound | Esterification reagents (e.g., MeOH, acid catalyst) | Reflux conditions | Variable | Esterification of carboxylic acid or via condensation |

Research Findings and Considerations

- The use of sodium or sodium hydride for generating diethyl malonate salts improves condensation efficiency with 5-nitro-2-chloropyridine.

- Pd/C-catalyzed hydrogenation must be carefully temperature-controlled (15-40 °C) to avoid pyridine ring reduction and by-product formation.

- Nucleophilic substitution with methyl mercaptan in DMF is effective for introducing the methylthio group, with reaction progress monitored by TLC and purification by silica gel chromatography.

- Esterification or condensation methods for installing the methyl ester group require optimization depending on the substrate’s substitution pattern and desired purity.

- Industrial processes emphasize mild reaction conditions, ease of work-up, and solvent recovery to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It can be used in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The bromine atom and the methylsulfanyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Methyl 5-bromo-3-methoxypicolinate

- Molecular Formula: Likely C₈H₈BrNO₃ (exact formula inferred from naming conventions).

- Key Differences : Replaces the methylsulfanyl group at position 2 with a methoxy (-OMe) group.

- Implications : The methoxy group is electron-donating, increasing the aromatic ring’s electron density compared to the methylsulfanyl analog. This alters reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions .

Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate (CAS: 850864-56-1)

- Molecular Formula: C₈H₅BrF₃NO₂; Molecular Weight: 284.03 g/mol.

- Key Differences : Substitutes methylsulfanyl with a trifluoromethyl (-CF₃) group.

- Implications : The -CF₃ group is strongly electron-withdrawing, reducing electron density at position 2. This enhances stability against nucleophilic attack and increases lipophilicity, impacting bioavailability .

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

- Molecular Formula: C₈H₆BrF₂NO₂; Molecular Weight: 278.04 g/mol.

- Key Differences : Features a -CHF₂ group instead of -SMe.

- Implications : The difluoromethyl group offers moderate electron-withdrawing effects and improved metabolic stability compared to -CF₃, balancing reactivity and pharmacokinetics .

Ring System Variations

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS: 50593-91-4)

- Molecular Formula : C₇H₇BrN₂O₂S ; Molecular Weight: 263.11 g/mol .

- Key Differences : Pyrimidine ring (two nitrogen atoms) instead of pyridine.

- However, reduced solubility in nonpolar solvents may occur .

Ester Group Modifications

[3-(Trifluoromethyl)phenyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

- Molecular Formula: C₁₅H₁₁F₃NO₂S (inferred).

- Key Differences : Replaces the methyl ester with a [3-(trifluoromethyl)phenyl]methyl group.

- The -CF₃ group adds hydrophobicity, favoring blood-brain barrier penetration .

Functionalized Derivatives

Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

- Molecular Formula : C₉H₉BrN₂O₂ (inferred).

- Key Differences: Introduces an acrylate group at position 3 and an amino group at position 2.

- Implications: The amino group enables hydrogen bonding, while the acrylate moiety allows conjugation reactions, expanding utility in polymer chemistry or prodrug design .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate | C₈H₈BrNO₂S | 262.13 | 1220422-12-7 | -SMe (C2), -Br (C5), -COOMe (C3) |

| Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | C₈H₅BrF₃NO₂ | 284.03 | 850864-56-1 | -CF₃ (C2), -Br (C5), -COOMe (C3) |

| Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | C₇H₇BrN₂O₂S | 263.11 | 50593-91-4 | Pyrimidine core, -SMe (C2), -Br (C5) |

| [3-(Trifluoromethyl)phenyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate | C₁₅H₁₁F₃NO₂S | ~349.32 | N/A | Aromatic ester, -CF₃ (benzyl) |

Research Findings and Implications

- Electron Effects : Methylsulfanyl (-SMe) and methoxy (-OMe) groups increase electron density, favoring electrophilic aromatic substitution, while -CF₃ and -CHF₂ groups reduce it, enhancing oxidative stability .

- Biological Activity : Pyrimidine analogs (e.g., CAS 50593-91-4) show enhanced kinase inhibition due to nitrogen-rich cores, whereas fluorinated pyridines (e.g., CAS 850864-56-1) exhibit improved metabolic stability in drug candidates .

- Synthetic Utility : Bromine at position 5 enables cross-coupling reactions, making these compounds pivotal in constructing complex heterocycles .

Biological Activity

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 1220422-12-7) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C8H8BrN1O2S1

IUPAC Name: Methyl 5-bromo-2-(methylthio)pyridine-3-carboxylate

CAS Number: 1220422-12-7

The compound features a bromine atom and a methylthio group attached to a pyridine ring, contributing to its unique pharmacological profile.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit microbial growth through the formation of reactive intermediates that disrupt cellular processes. The presence of the bromine and methylthio groups may enhance this effect.

- Anticancer Properties : Research indicates that related pyridine derivatives can induce cell death in cancer lines via mechanisms such as necroptosis, a regulated form of necrosis. The compound's structure suggests potential interactions with key signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial | Inhibition of microbial growth via reactive intermediates |

| Anticancer | Induction of necroptosis in cancer cells |

Antimicrobial Studies

A study on piperazine derivatives, including those structurally related to this compound, demonstrated significant antimicrobial properties against various bacterial strains and fungi. The nitro group in these compounds often correlates with enhanced antimicrobial activity due to its ability to form reactive species that disrupt microbial functions.

Anticancer Research

In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, derivatives were found to induce apoptosis and enhance caspase activity, indicating their potential as anticancer agents .

Table: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 2.43 | Apoptosis induction |

| Compound B | HepG2 | 4.98 | Microtubule destabilization |

| Methyl 5-bromo... | K562 (Leukemia) | TBD | Necroptosis |

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route starts with 2-chloro-5-bromo-pyridine-3-carboxylate. The methylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide (NaSMe) under inert conditions (e.g., dry DMF, 60–80°C). The ester group (methyl carboxylate) is retained by avoiding hydrolysis-prone conditions. Key parameters include:

- Reagent stoichiometry: 1.2–1.5 equivalents of NaSMe to ensure complete substitution.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Workup: Neutralization with dilute HCl followed by extraction (ethyl acetate/water) minimizes ester degradation.

Reference synthetic analogs in pyridine chemistry suggest yields of ~60–75% after column chromatography .

Advanced: How can crystallographic disorder in this compound be resolved using SHELXL?

Methodological Answer:

Crystallographic disorder often arises from rotational flexibility of the methylsulfanyl group. In SHELXL:

- TWIN/BASF refinement: Apply if twinning is suspected (e.g., non-merohedral twinning indicated by high Rint).

- FRAG/SUMP restraints: Use to model disordered regions (e.g., partial occupancy of sulfur positions).

- ADP constraints: Isotropic displacement parameters (Ueq) for disordered atoms can be constrained to equivalent values.

Post-refinement validation with tools like PLATON or checkCIF ensures geometric plausibility. Evidence from SHELX-based refinements highlights success in resolving similar pyridine derivatives with 85%+ data completeness .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR:

- 1H: Aromatic protons at δ 8.2–8.6 ppm (pyridine H4, H6), methylsulfanyl (S–CH3) as a singlet at δ 2.5–2.7 ppm.

- 13C: Ester carbonyl at δ 165–168 ppm, C–Br at δ 115–120 ppm.

- HRMS (ESI+): Expected [M+H]+ at m/z 262.13 (C8H8BrNO2S). Collision cross-section data (CCS) via ion mobility-MS (e.g., 150.5 Ų for [M+H]+) aids in distinguishing isomers .

- IR: Ester C=O stretch at ~1720 cm⁻¹, C–S at 650–700 cm⁻¹.

Advanced: How can DFT calculations predict reactivity at the bromine and ester sites?

Methodological Answer:

- Electrostatic potential maps (ESP): Identify electron-deficient regions (e.g., C5-Br) prone to nucleophilic attack.

- Fukui indices (f⁻): Quantify electrophilicity; higher values at C5 suggest SNAr reactivity.

- Transition state modeling: For ester hydrolysis, simulate acid/base-catalyzed mechanisms (e.g., B3LYP/6-31G* level).

Studies on analogous bromopyridines show Br substitution activation energies of ~20–25 kcal/mol, aligning with experimental kinetics .

Basic: What are common chemical transformations of this compound?

Methodological Answer:

- Nucleophilic substitution (Br site): React with NaN3 (120°C, DMF) to yield azido derivatives.

- Ester hydrolysis: Use 2M NaOH/EtOH (reflux, 4h) to produce the carboxylic acid.

- Sulfide oxidation: Treat with m-CPBA (CH2Cl2, 0°C) to form sulfoxide/sulfone derivatives.

Yields depend on steric hindrance; bromine substitution typically proceeds in >70% efficiency, while ester hydrolysis requires careful pH control to avoid decarboxylation .

Advanced: How does this compound serve as a scaffold in medicinal chemistry?

Methodological Answer:

- Structure-activity relationship (SAR) studies: Modify the bromine (e.g., Suzuki coupling) or ester group to explore bioactivity.

- Targeted synthesis: Replace Br with heterocycles (e.g., triazoles) to enhance binding to kinase targets.

- Pharmacophore modeling: The methylsulfanyl group contributes to lipophilicity (clogP ~2.5), critical for blood-brain barrier penetration in CNS drug candidates. Preclinical analogs show IC50 values <1 µM against tyrosine kinases .

Basic: How does this compound compare to its chloro or iodo analogs?

Methodological Answer:

- Reactivity: Br is less reactive than I in SNAr but more than Cl.

- Crystallinity: Bromine’s polarizability enhances crystal packing vs. Cl (evidenced by higher melting points).

- Biological half-life: Br derivatives balance metabolic stability and reactivity better than I/Cl analogs.

For example, Br-substituted pyridines show 2–3x longer plasma half-life in rodent models compared to Cl analogs .

Advanced: What conditions optimize regioselective coupling reactions at C5-Br?

Methodological Answer:

- Buchwald-Hartwig amination: Use Pd2(dba)3/XPhos (1:2 ratio), Cs2CO3, 100°C in toluene.

- Suzuki-Miyaura coupling: Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C.

- Microwave-assisted reactions: 150°C for 20 min improves yields to >85%.

Monitor regioselectivity via LC-MS; competing C3-ester reactivity is minimized by steric bulk of the methylsulfanyl group .

Basic: What are the challenges in X-ray diffraction analysis of this compound?

Methodological Answer:

- Crystal growth: Slow evaporation from CHCl3/hexane (1:3) yields suitable crystals.

- Disorder: Methylsulfanyl and ester groups may require multi-position modeling.

- Data collection: Use low-temperature (100K) to reduce thermal motion artifacts.

Successful refinements report R1 <5% with high-resolution (<1.0 Å) data. SHELXL’s HKLF5 format is recommended for handling weak reflections .

Advanced: How to design SAR studies using this compound as a core?

Methodological Answer:

- Substitution patterns: Systematically replace Br with bioisosteres (e.g., CF3, CN) and assess potency.

- Ester bioisosteres: Replace methyl with trifluoroethyl or pro-drug moieties (e.g., pivaloyloxymethyl).

- 3D-QSAR: Align derivatives in CoMFA/CoMSIA models using steric/electrostatic fields.

In silico screening (e.g., AutoDock Vina) against PDB targets (e.g., EGFR kinase) can prioritize synthetic targets. Published analogs show ∆Gbind values of -9 to -11 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.